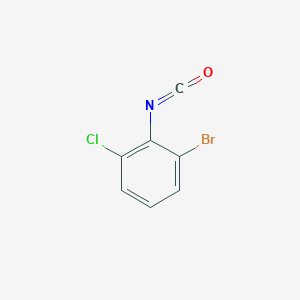
4,4-Dimethoxy-3,3-dimethylbut-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethoxy-3,3-dimethylbut-1-yne is an organic compound with the molecular formula C8H14O2 It is characterized by the presence of two methoxy groups and a triple bond within its structure
Vorbereitungsmethoden
The synthesis of 4,4-Dimethoxy-3,3-dimethylbut-1-yne typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the alkylation of 3,3-dimethylbut-1-yne with methanol in the presence of a strong base, such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
4,4-Dimethoxy-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethoxy-3,3-dimethylbut-1-yne is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and advanced materials.
Biology: The compound’s derivatives may be used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors or activators.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4,4-Dimethoxy-3,3-dimethylbut-1-yne exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the triple bond and methoxy groups, which can participate in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethoxy-3,3-dimethylbut-1-yne can be compared with similar compounds such as:
4-Benzyloxy-3,3-dimethylbut-1-yne: Similar in structure but with a benzyloxy group instead of methoxy groups, leading to different reactivity and applications.
3,3-Dimethyl-1-butyne: Lacks the methoxy groups, resulting in different chemical properties and uses.
4,4’-Dimethoxy-3,3’-di(adamant-1-yl)biphenyl: A more complex structure with additional functional groups, used in specialized applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
4,4-dimethoxy-3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C8H14O2/c1-6-8(2,3)7(9-4)10-5/h1,7H,2-5H3 |
InChI-Schlüssel |
PCRXCEKCKUARNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13611604.png)
![1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine](/img/structure/B13611612.png)








